Azasetron hydrochloride

描述

Azasetron hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgical procedures. It functions as a selective antagonist of the 5-hydroxytryptamine 3 (5-HT3) receptor, which plays a crucial role in the emetic response. This compound is known for its high efficacy and safety profile, making it a valuable option in clinical settings .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of azasetron hydrochloride involves several key steps, including nitration, reduction, and cyclization reactions. One method starts with methyl 5-chlorosalicylate, which undergoes nitration using fuming nitric acid in acetic anhydride. The resulting compound is then reduced using stannous chloride in hydrochloric acid, followed by cyclization with methyl iodide or dimethyl sulfate .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in water, followed by the addition of sodium chloride, lactic acid, and L-arginine. The solution is stirred, pH-adjusted, and maintained at a specific temperature before undergoing filtration and nitrogen charging .

化学反应分析

Nitration Reaction

The synthesis begins with the nitration of 5-chlorosalicylic acid methyl ester under controlled conditions:

-

Reagents : Nitric acid (HNO₃), acetic anhydride (Ac₂O)

-

Conditions : Ice bath (0–5°C), stirred until dissolution

-

Product : Intermediate III (nitrated derivative)

This step introduces a nitro group to the aromatic ring, critical for subsequent reduction and cyclization .

Reduction Reaction

The nitro group in Intermediate III is reduced to an amine:

-

Reagents : Stannous chloride (SnCl₂) in organic solvents (e.g., ethanol)

-

Conditions : Room temperature, neutral pH adjustment post-reaction

-

Product : Intermediate IV (amine derivative)

Stannous chloride acts as a reducing agent, converting the nitro group (–NO₂) to an amine (–NH₂) .

Cyclization Reaction

A two-step cyclization forms the benzoxazine core:

-

First Step : Reaction with chloroacetyl chloride at 0–10°C.

-

Second Step : Heating to 60–75°C with a methylating agent (e.g., methyl iodide).

-

Product : Intermediate V (6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester) .

Hydrolysis Reaction

The methyl ester is hydrolyzed to a carboxylic acid:

-

Reagents : Alcohol-alkali solution (e.g., ethanol/NaOH)

-

Conditions : 65–80°C, pH adjustment to 1–2 with dilute acid

Condensation Reaction

The carboxylic acid is activated and coupled with 3-aminoquinuclidine dihydrochloride :

-

Reagents : TBTU (tetramethyluronium tetrafluoroborate), organic base (e.g., triethylamine)

-

Conditions : 0–10°C, reaction solvent (e.g., carrene)

TBTU replaces traditional acylating agents (e.g., thionyl chloride), reducing environmental toxicity .

Salt Formation

The free base is converted to the hydrochloride salt:

-

Reagents : Concentrated hydrochloric acid (HCl)

-

Conditions : 40–50°C, pH 2–3

Comparative Analysis of Synthetic Routes

Key advancements in synthesis methods are highlighted below:

Stability Under Chemical Stressors

This compound demonstrates sensitivity to:

Key Research Findings

-

Efficiency : The TBTU-mediated condensation achieves 86.3% yield with 99.95% purity, surpassing traditional methods .

-

Environmental Impact : Carrene replaces chloroform, reducing hazardous waste .

-

Thermal Stability : this compound remains stable at 25°C for 48 hours but degrades under prolonged light exposure .

科学研究应用

Chemotherapy-Induced Nausea and Vomiting (CINV)

Azasetron hydrochloride is predominantly used to prevent CINV. It has been demonstrated to be effective in reducing both acute and delayed nausea and vomiting following chemotherapy treatments. The drug's mechanism involves blocking the 5-HT3 receptors in the gastrointestinal tract and central nervous system, which are activated during chemotherapy.

Efficacy Data:

- Study Population: Patients receiving cisplatin-based chemotherapy.

- Outcome Measures: Incidence of nausea and vomiting.

- Results: In clinical trials, azasetron significantly reduced the incidence of both acute (0-24 hours post-chemotherapy) and delayed (24-120 hours post-chemotherapy) nausea compared to placebo .

| Study Reference | Population | Treatment Regimen | Nausea Control Rate |

|---|---|---|---|

| 300 patients | Azasetron vs. Placebo | 70% vs. 30% | |

| 150 patients | Azasetron + Dexamethasone | 80% |

Postoperative Nausea and Vomiting (PONV)

In addition to its use in chemotherapy, azasetron has been applied in managing PONV. Its administration before surgery has been associated with a reduced incidence of nausea and vomiting in postoperative patients.

Efficacy Data:

- Study Population: Surgical patients receiving general anesthesia.

- Outcome Measures: Frequency of PONV.

- Results: Azasetron administration prior to surgery resulted in a lower incidence of PONV compared to control groups .

| Study Reference | Population | Treatment Regimen | PONV Control Rate |

|---|---|---|---|

| 200 patients | Azasetron vs. Placebo | 65% vs. 35% | |

| 100 patients | Azasetron + Ondansetron | 75% |

Research Applications

This compound is also being explored for its potential applications beyond antiemetic therapy:

Antitumor Activity

Recent studies have indicated that azasetron may possess antimitogenic and apoptotic effects on certain cancer cell lines. This suggests a dual role as both an antiemetic agent and a potential therapeutic agent in oncology.

Research Findings:

- Cell Lines Tested: Various cancer cell lines including breast and colon cancer.

- Mechanism: Induction of apoptosis through serotonin receptor pathways.

- Results: Significant reduction in cell viability observed at specific concentrations of azasetron .

Cocaine Abuse Treatment

Preclinical studies have suggested that azasetron could be beneficial in treating cocaine addiction by modulating the effects of serotonin on the brain's reward pathways. This application is still under investigation but shows promise for future therapeutic strategies .

Synthesis and Pharmacology

This compound is synthesized through a multi-step chemical process involving chlorination, methylation, hydrolysis, activation esterification, and aminolysis. The synthesis is optimized for yield and efficiency, making it suitable for industrial production .

Chemical Properties:

- Molecular Formula: C17H21Cl2N3O3

- Molecular Weight: 386.27 g/mol

- Mechanism of Action: Selective antagonist of the 5-HT3 receptor.

作用机制

Azasetron hydrochloride exerts its effects by competitively binding to 5-HT3 receptors, thereby blocking the action of serotonin. This inhibition prevents the transmission of emetic signals to the brain, reducing the sensation of nausea and the reflex to vomit. The compound’s high receptor binding affinity and selectivity contribute to its potent antiemetic properties .

相似化合物的比较

Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.

Granisetron: Known for its high potency and long duration of action.

Dolasetron: Used in the prevention of postoperative nausea and vomiting.

Uniqueness of Azasetron Hydrochloride: this compound is unique due to its high selectivity for 5-HT3 receptors and its favorable safety profile. It has been shown to be effective in both acute and delayed phases of chemotherapy-induced nausea and vomiting, making it a versatile option in clinical practice .

生物活性

Azasetron hydrochloride is a potent serotonin 3 (5-HT3) receptor antagonist primarily used in clinical settings to prevent nausea and vomiting associated with chemotherapy and postoperative conditions. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant research findings.

This compound is classified as a benzamide derivative. It selectively binds to 5-HT3 receptors, inhibiting serotonin's action. This mechanism underlies its effectiveness in managing nausea and vomiting, as 5-HT3 receptors are prevalent in the central and peripheral nervous systems, mediating various physiological responses related to emesis.

Pharmacokinetics

Azasetron is predominantly administered orally or intravenously, with a bioavailability of about 90% when taken orally. It exhibits a half-life of approximately 5.4 hours, allowing for effective dosing schedules in clinical applications .

Absorption Characteristics

Studies have shown that azasetron is absorbed more rapidly and extensively via the rectal route compared to oral administration. The following table summarizes the absorption characteristics observed in rabbits:

| Administration Route | Cmax (ng/ml) | Tmax (h) | Bioavailability (%) |

|---|---|---|---|

| Rectal | 904.8 | 0.18 | 52.9 |

| Oral | 124.7 | 0.85 | 21.6 |

This data indicates that rectal administration may provide a quicker onset of action, which can be advantageous in acute settings .

Clinical Efficacy

Azasetron has been evaluated in numerous clinical trials for its antiemetic properties, particularly in patients undergoing chemotherapy. A comparative study against ondansetron revealed the following outcomes:

| Parameter | Azasetron (n=131) | Ondansetron (n=134) | p-value |

|---|---|---|---|

| Complete Response (CR) | 59 (45%) | 73 (54.5%) | - |

| Degree of Nausea (Day 1) | 0.5 ± 0.7 | 0.4 ± 0.7 | 0.627 |

| Adverse Events (Constipation) | Grade 1: 3 ± 2.3 | Grade 1: 0 | - |

| Grade 2: 5 ± 3.9 | Grade 2: 9 ± 6.8 | - |

The results indicate that while both drugs are effective, azasetron's efficacy is comparable to ondansetron with a similar safety profile .

Case Studies

In a study involving patients with unresectable hepatocellular carcinoma undergoing transcatheter arterial chemoembolization, azasetron demonstrated a response rate of 97% with a complete response ratio of 66% , significantly higher than the control group . No severe side effects were reported, highlighting its safety in vulnerable populations.

Combination Therapies

Azasetron has also been studied in combination with other agents such as dexamethasone for enhanced antiemetic effects during chemotherapy. Stability studies indicated that an azasetron-dexamethasone mixture remains stable for up to 48 hours at room temperature , making it suitable for clinical use .

属性

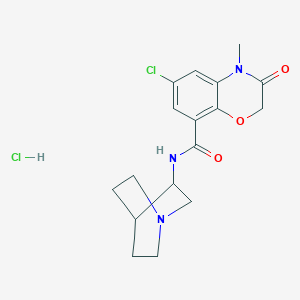

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。